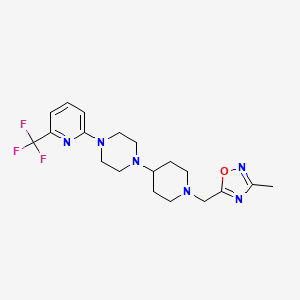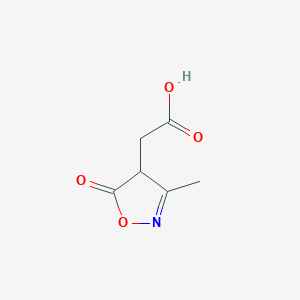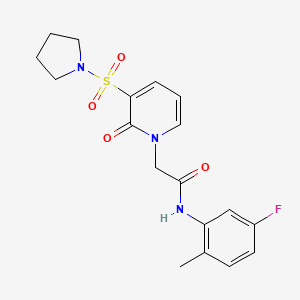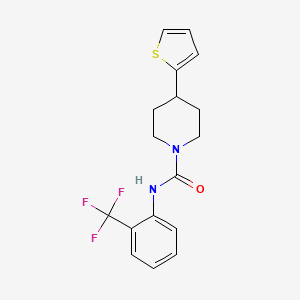
4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine carboxamides and has been shown to have potential as an anti-inflammatory and neuroprotective agent.
科学的研究の応用
Discovery and Optimization of Compounds
Inhibitors of Soluble Epoxide Hydrolase : A study by Thalji et al. (2013) identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which are derived from high-throughput screening. These compounds show potential in vivo effects for various disease models.
Anti-Angiogenic and DNA Cleavage Activities : Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane model. These compounds also demonstrated DNA cleavage abilities.
Enzyme Inhibitory Activity : The study by Cetin et al. (2021) explored 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, examining their inhibitory activities against various enzymes. Some of these derivatives showed potent inhibition, indicating potential for further pharmacological studies.
Imaging and Diagnostic Applications
- PET Imaging of Microglia : A study by Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound could be a noninvasive tool for imaging reactive microglia and disease-associated microglia in various neuropsychiatric disorders.
Therapeutic Potential
Glycine Transporter 1 Inhibition : Research by Yamamoto et al. (2016) identified a compound as a potent and orally available glycine transporter 1 inhibitor. This compound showed favorable pharmacokinetics and potential for therapeutic applications.
CCR5 Antagonists for HIV-1 : Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity. This compound demonstrated efficacy in inhibiting the replication of CCR5-using HIV-1 clinical isolates.
Other Applications
Antiproliferative Activities : Harishkumar et al. (2018) synthesized novel quinoline derivatives with antiproliferative activities against various human cancer cell lines.
Synthesis and Characterization of Heterocyclic Compounds : Mohareb et al. (2004) conducted a study focusing on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and explored their reactivity towards various nitrogen nucleophiles.
特性
IUPAC Name |
4-thiophen-2-yl-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2OS/c18-17(19,20)13-4-1-2-5-14(13)21-16(23)22-9-7-12(8-10-22)15-6-3-11-24-15/h1-6,11-12H,7-10H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOLHYJPIJOAQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

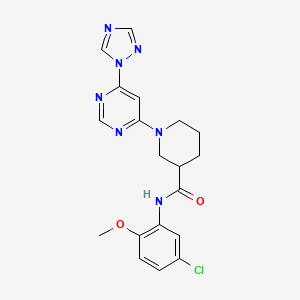


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)
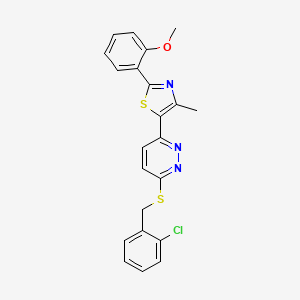
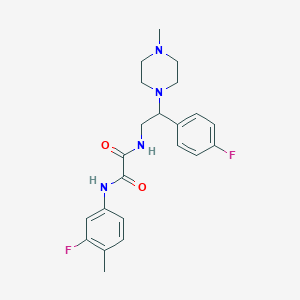
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)
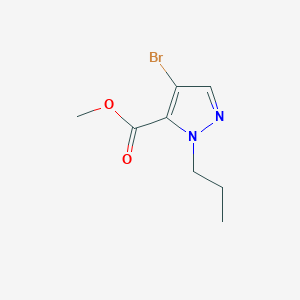
![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)
